molecular formula C16H14ClN5O B12278386 6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Cat. No.: B12278386
M. Wt: 327.77 g/mol
InChI Key: IWGBTOKYJVYFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, a pyrazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The azetidine moiety can be introduced via nucleophilic substitution reactions, often using azetidine derivatives. The pyrazole ring is then attached through a series of coupling reactions, typically involving pyrazole derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3-(4-chloropyrazol-1-yl)quinoxaline.

    Azetidine Derivatives: Compounds with azetidine moieties, such as 3-azetidinecarboxylic acid derivatives.

    Quinoxaline Derivatives: Compounds with quinoxaline cores, such as 2,3-dimethylquinoxaline.

Uniqueness

6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is unique due to its combination of three distinct functional groups: the quinoxaline core, the pyrazole ring, and the azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C16H14ClN5O/c17-13-6-20-22(10-13)9-11-7-21(8-11)16(23)12-1-2-14-15(5-12)19-4-3-18-14/h1-6,10-11H,7-9H2

InChI Key

IWGBTOKYJVYFEF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.